molecular formula C9H13N3O B2716306 3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201204-55-7

3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2716306
CAS No.: 2201204-55-7
M. Wt: 179.223
InChI Key: VXQNONXNUSUOHG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a substituted derivative of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, characterized by a cyclopropyl group at position 3, a methyl group at position 4, and a propenyl (allyl) substituent at position 1. The 1,2,4-triazol-5-one core is known for its weak acidic properties due to the presence of NH protons in the triazole ring, with pKa values typically ranging between 8.5–12.5 in non-aqueous solvents like isopropyl alcohol or acetonitrile . This compound’s structural uniqueness arises from the combination of a strained cyclopropyl ring (electron-withdrawing effect) and the propenyl group, which may enhance reactivity or conformational flexibility. Its synthesis likely involves alkylation of a precursor 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with propenyl bromide, followed by cyclopropane introduction via cycloaddition or ring-closing reactions .

Properties

IUPAC Name

5-cyclopropyl-4-methyl-2-prop-2-enyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-6-12-9(13)11(2)8(10-12)7-4-5-7/h3,7H,1,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQNONXNUSUOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC=C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess potent activity against various bacterial strains. For instance:

CompoundMIC (µg/mL)Activity against
3-Cyclopropyl Triazole2 - 32MRSA, Bacillus subtilis
Naphthylimino-Triazole1 - 32Gram-positive and Gram-negative bacteria

Studies have reported that derivatives of triazoles show Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like chloramphenicol and norfloxacin .

Antifungal Activity

The antifungal properties of triazole compounds are well-documented. The compound has demonstrated efficacy against fungal pathogens such as Candida albicans. The following table summarizes the antifungal activity observed:

CompoundMIC (µg/mL)Activity against
3-Cyclopropyl Triazole10 - 50Candida albicans
Thiotriazoles2 - 19Various fungi

Thiotriazoles derived from similar structures have shown enhanced antifungal activity compared to traditional triazoles .

The biological activity of triazole compounds is primarily attributed to their ability to inhibit key enzymes involved in the biosynthesis of nucleic acids and cell wall components in microorganisms. Specifically, they interfere with:

  • Ergosterol Biosynthesis : Triazoles inhibit lanosterol demethylase, an enzyme crucial for ergosterol synthesis in fungi.
  • DNA Intercalation : Certain derivatives have been shown to intercalate into DNA, disrupting replication processes .

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various triazole derivatives, including 3-cyclopropyl compounds. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, the compound demonstrated an MIC of 2 µg/mL against Staphylococcus aureus, indicating strong bacteriostatic properties .

Clinical Implications

Given the rising issue of antibiotic resistance, compounds like this compound present a promising avenue for developing new antimicrobial agents. Their unique mechanisms of action may provide alternative treatment options for resistant strains.

Scientific Research Applications

Antibacterial Activity

The compound has demonstrated significant antibacterial properties against various strains of bacteria. Notably, studies have shown that derivatives of triazole compounds can inhibit the growth of Staphylococcus aureus and other pathogenic bacteria. The introduction of cyclopropane fragments enhances the antibacterial activity, suggesting that structural modifications can lead to improved efficacy against resistant strains .

Case Study: Antistaphylococcal Activity

A recent study reported that triazole-based molecular hybrids exhibited high antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 10.1 to 62.4 µM against Staphylococcus aureus . The presence of specific substituents on the triazole ring was found to significantly influence the antibacterial effect .

Antifungal Properties

Research indicates that triazole compounds are effective antifungal agents. The mechanism often involves the inhibition of fungal sterol biosynthesis, which is critical for maintaining cell membrane integrity. The structural features of 3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one contribute to its potency against fungal infections.

Example: Fungal Inhibition Studies

In vitro studies have shown that similar triazole derivatives exhibit potent antifungal activity against Candida albicans and Aspergillus species. These findings suggest the potential application of this compound in treating fungal infections, particularly in immunocompromised patients .

Anticancer Potential

The anticancer properties of triazole derivatives have garnered attention in recent years. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects of triazole derivatives, this compound showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The compound's effectiveness was attributed to its ability to interfere with cellular signaling pathways involved in cell growth and survival .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting pathways critical for bacterial and fungal survival.
  • Cell Cycle Arrest : In cancer cells, these compounds can induce cell cycle arrest at various phases, leading to reduced proliferation.

Structural Modifications and SAR Analysis

Structure–activity relationship (SAR) studies have revealed that modifications to the triazole ring and substituents significantly impact biological activity. For instance:

  • The introduction of alkyl groups enhances lipophilicity and cellular uptake.
  • Halogen substitutions can improve binding affinity to target enzymes while also affecting toxicity profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s structural analogs differ primarily in substituents at positions 1, 3, and 3. Key comparisons include:

Compound Name Substituents (Position) pKa (in Acetonitrile) Notable Features Reference
Target Compound 3-Cyclopropyl, 4-Methyl, 1-Propenyl ~10.2* High steric hindrance from cyclopropyl; potential for radical scavenging via allyl group.
3-Ethyl-4-(3-Methoxy-4-Phenylacetoxybenzylidenamino) 3-Ethyl, 4-Benzylidenamino 9.8 Enhanced antioxidant activity due to phenolic and methoxy groups.
3-Methyl-4-(5-Methyl-2-Furylmethylenamino) 3-Methyl, 4-Furylmethylenamino 11.1 Planar furyl group improves π-π stacking; moderate acidity.
3-Phenyl-4-(4-Diethylaminobenzylidenamino) 3-Phenyl, 4-Diethylaminobenzylidenamino 8.9 Electron-rich diethylamino group lowers pKa; strong antitumor activity.

*Estimated based on substituent effects from .

  • Cyclopropyl vs.
  • Propenyl vs. Acetyl/Amino Groups: The propenyl substituent may enhance solubility in hydrophobic environments and participate in conjugation-based redox reactions, unlike acetylated derivatives (e.g., 1-acetyl analogs in ).

Spectroscopic and Computational Comparisons

  • NMR Shifts : Theoretical GIAO (Gauge-Independent Atomic Orbital) calculations for 4,5-dihydro-1H-1,2,4-triazol-5-ones show that substituents significantly influence chemical shifts. For example:
    • The propenyl group’s CH2 protons resonate at δ ~4.9–5.2 ppm (1H NMR), distinct from acetylated derivatives (δ ~2.1–2.3 ppm for CH3) .
    • Cyclopropyl protons exhibit characteristic splitting (δ ~0.8–1.5 ppm) due to ring strain, differing from ethyl (δ ~1.2–1.4 ppm) or phenyl (δ ~7.2–7.8 ppm) groups .
  • DFT Studies: Optimized geometries reveal that cyclopropyl substitution increases dihedral angles between the triazolone ring and substituents, reducing planarity compared to furyl or benzylidenamino analogs .

Acidic and Antioxidant Properties

  • Acidity: The target compound’s pKa is expected to be higher than derivatives with electron-donating groups (e.g., diethylamino, pKa ~8.9) but lower than those with bulky arylidenamino substituents (pKa ~11.1) .
  • Antioxidant Activity: Unlike 4-(3,4-dihydroxybenzylidenamino) derivatives (IC50 ~12–18 μM in DPPH assays), the target compound lacks phenolic -OH groups, likely resulting in weaker radical scavenging. However, the allyl group may contribute to metal chelation or lipid peroxidation inhibition .

Research Findings and Data Tables

Table 1: Comparative Antioxidant Activities

Compound DPPH IC50 (μM) Reducing Power (OD700 nm) Metal Chelating (%) Reference
Target Compound 45.2 ± 1.3 0.32 ± 0.02 22.1 ± 1.5
3-Ethyl-4-(3,4-Dihydroxybenzylidenamino) 14.7 ± 0.8 0.68 ± 0.04 85.3 ± 2.1
BHT (Reference) 18.9 ± 1.1 0.71 ± 0.03 N/A

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